molecular formula C20H25NO4S2 B2686871 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 578000-56-3

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2686871
CAS RN: 578000-56-3
M. Wt: 407.54
InChI Key: OMIORCJKAZZLAZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Properties of Polyamides

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol has shown the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, suggesting their utility in high-performance materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Antitumor and Bioactive Compound Synthesis

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has demonstrated potential antitumor effects and excellent bioactivities. This compound's synthesis from commercially available materials, characterized by high yield and purity, underscores its significance in pharmaceutical research aimed at developing new therapeutic agents (H. Bin, 2015).

Anticancer Compound Development

The design and synthesis of novel benzamide derivatives, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against various cancer cell lines. These compounds' synthesis and evaluation for anticancer efficacy highlight the ongoing efforts in medicinal chemistry to discover new therapeutic molecules with potential cancer treatment applications (B. Ravinaik et al., 2021).

Hybrid Compounds for Anti-inflammatory Applications

The development of NOSH-Aspirin, a novel nitric oxide-hydrogen sulfide-releasing hybrid, represents a new class of anti-inflammatory pharmaceuticals. This compound combines the therapeutic effects of aspirin with nitric oxide and hydrogen sulfide donation, offering a multifaceted approach to inflammation treatment. The synthesis and evaluation of these hybrids underscore their potential in creating more effective anti-inflammatory drugs (R. Kodela, M. Chattopadhyay, & K. Kashfi, 2012).

properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-2-3-11-25-18-8-6-16(7-9-18)20(22)21(14-19-5-4-12-26-19)17-10-13-27(23,24)15-17/h4-9,12,17H,2-3,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIORCJKAZZLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

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